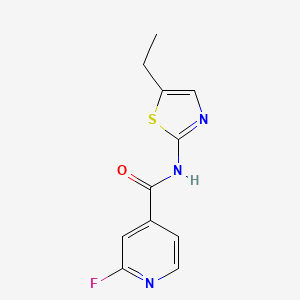

1-methyl-1H-indole-3-sulfonamide

説明

1-methyl-1H-indole-3-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibits a variety of pharmacological actions . Indole and its derivatives have been gaining interest due to their physiological activity, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Synthesis Analysis

Sulfonamide-based indole derivatives, including this compound, have been synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of these synthesized compounds was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The molecular formula of 1-methyl-1H-indole is C9H9N .Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical And Chemical Properties Analysis

Indole, the parent compound of this compound, is a colorless crystalline solid with a melting point of around 52 °C and a boiling point of around 253 °C .科学的研究の応用

Carbonic Anhydrase Inhibition

1-methyl-1H-indole-3-sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrases. These sulfonamides show effectiveness in inhibiting both α- and β-class carbonic anhydrases from various species, including human isoforms and those from pathogenic bacteria and fungi. This inhibition has potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Güzel et al., 2010).

Synthesis of Derivatives

Another significant application is in the field of chemical synthesis. The compound has been used in the synthesis of various derivatives, including benzo[f]indole-4,9-dione derivatives and N-sulfonamide derivatives. These derivatives have potential applications in developing new pharmaceuticals and materials (Nadji-Boukrouche et al., 2015).

Antimicrobial and Antifungal Activity

Some studies have explored the use of this compound derivatives as antimicrobial and antifungal agents. These compounds have shown inhibitory effects against certain bacterial and fungal enzymes, which could lead to the development of new treatments for infections caused by these organisms (Güzel et al., 2010).

Cancer Research

In cancer research, derivatives of this compound have been studied for their potential as antitumor agents. The inhibition of specific enzymes in cancer cells by these derivatives could lead to new approaches for cancer treatment (Mohan et al., 2006).

作用機序

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , and sulfonamides are known to inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to a range of activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Sulfonamides, on the other hand, are known to inhibit the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibit bacterial DNA growth and cell division .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities . Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by blocking the conversion of PABA to dihydropteroate, a precursor of folic acid .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities . Sulfonamides are known to inhibit bacterial growth and cell division .

Action Environment

Environmental factors can influence the action of many drugs .

特性

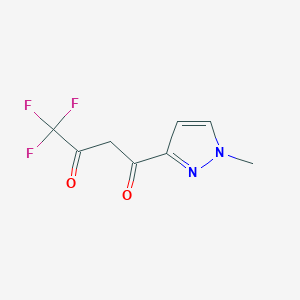

IUPAC Name |

1-methylindole-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11-6-9(14(10,12)13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUHENVFEGFSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2535620.png)

![1-[(4-methoxyphenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2535623.png)

![8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535624.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2535627.png)

![N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2535629.png)

![tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate](/img/structure/B2535630.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2535636.png)